Myristoyl-Gly-OH

Descripción general

Descripción

La N-Miristoilglicina es un aminoácido lipidado y una amida grasa, conocida científicamente como N-Miristoilglicina. Es un metabolito endógeno, lo que significa que se produce naturalmente dentro del cuerpo. Este compuesto se caracteriza por la presencia de un grupo miristoil, derivado del ácido mirístico, unido al aminoácido glicina. El ácido mirístico es un ácido graso saturado de 14 carbonos, sistemáticamente llamado ácido n-tetradecanoico .

Aplicaciones Científicas De Investigación

Química

En química, la N-Miristoilglicina se utiliza como compuesto modelo para estudiar los procesos de lipidación y la formación de enlaces amida. Sirve como referencia en la síntesis de otros aminoácidos y péptidos lipidados.

Biología

La N-Miristoilglicina juega un papel en los procesos celulares como la focalización de membranas e interacciones proteína-proteína. Está involucrado en la modificación postraduccional de proteínas, influyendo en su localización y función dentro de la célula .

Medicina

En medicina, la N-Miristoilglicina tiene posibles aplicaciones terapéuticas. Se ha estudiado su papel en la inducción del pardeamiento de los adipocitos, lo que podría tener implicaciones en el tratamiento de la obesidad y la regulación metabólica .

Industria

En el sector industrial, la N-Miristoilglicina se utiliza en la formulación de cosméticos y productos para el cuidado personal debido a sus propiedades emolientes. Ayuda a mejorar la textura y la estabilidad de las formulaciones.

Mecanismo De Acción

El mecanismo de acción de la N-Miristoilglicina implica su incorporación a las proteínas a través de un proceso conocido como miristoilación. Esta modificación es catalizada por la enzima N-miristoiltransferasa, que une el grupo miristoil al residuo de glicina N-terminal de las proteínas diana. Este evento de lipidación facilita la interacción de las proteínas con las membranas celulares y otras proteínas, jugando un papel crucial en las vías de transducción de señales .

Análisis Bioquímico

Biochemical Properties

Myristoyl-Gly-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The process of myristoylation involves the covalent attachment of a myristoyl group to the alpha-amino group of an N-terminal glycine residue . This modification can be added either co-translationally or post-translationally .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It plays an essential role in membrane targeting, protein-protein interactions, and functions widely in a variety of signal transduction pathways .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzyme N-myristoyltransferase (NMT) catalyzes the myristic acid addition reaction in the cytoplasm of cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Métodos De Preparación

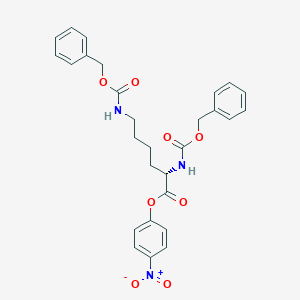

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la N-Miristoilglicina generalmente implica la reacción del ácido mirístico con la glicina. Este proceso se puede llevar a cabo a través de una reacción de condensación, donde el grupo carboxilo del ácido mirístico reacciona con el grupo amino de la glicina, formando un enlace amida. La reacción generalmente se ve facilitada por agentes de acoplamiento como la diciclohexilcarbodiimida (DCC) y catalizadores como la 4-dimetilaminopiridina (DMAP) en condiciones suaves.

Métodos de Producción Industrial

En un entorno industrial, la producción de N-Miristoilglicina se puede escalar utilizando rutas sintéticas similares pero con condiciones de reacción optimizadas para mejorar el rendimiento y la pureza. El proceso puede implicar reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar la eficiencia. Se emplean pasos de purificación como la recristalización o la cromatografía para aislar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La N-Miristoilglicina puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: La cadena de ácidos grasos se puede oxidar para formar diferentes grupos funcionales.

Reducción: El enlace amida se puede reducir para formar aminas.

Sustitución: La porción de glicina puede participar en reacciones de sustitución, donde el grupo amino es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃) se pueden utilizar en condiciones ácidas o básicas.

Reducción: Se emplean comúnmente agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar reactivos nucleofílicos como los haluros de alquilo o los cloruros de acilo en presencia de bases como el hidróxido de sodio (NaOH).

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos, aldehídos o cetonas.

Reducción: Formación de aminas primarias o secundarias.

Sustitución: Formación de amidas sustituidas u otros derivados.

Comparación Con Compuestos Similares

Compuestos Similares

Palmitoilglicina: Similar a la N-Miristoilglicina pero con una cadena de ácido palmítico (16 carbonos).

Estearoilglicina: Contiene una cadena de ácido esteárico (18 carbonos).

Laurilglicina: Presenta una cadena de ácido láurico (12 carbonos).

Unicidad

La N-Miristoilglicina es única debido a su longitud de cadena específica de 14 carbonos, que imparte propiedades biofísicas distintas. Esta longitud de cadena es óptima para ciertas interacciones de proteínas y asociaciones de membranas, lo que la hace particularmente efectiva en sus roles biológicos en comparación con otras glicinas lipidadas.

Propiedades

IUPAC Name |

2-(tetradecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUGTPXLDJQBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162047 | |

| Record name | N-Myristoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myristoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14246-55-0 | |

| Record name | N-Myristoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14246-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Myristoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Myristoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-MYRISTOYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84UK82T430 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

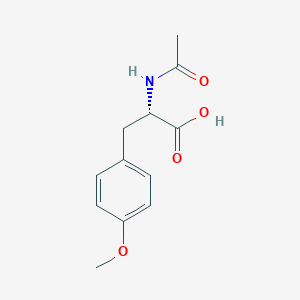

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)